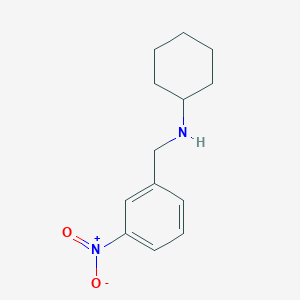

N-(3-nitrobenzyl)cyclohexanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-nitrobenzyl)cyclohexanamine: is an organic compound with the molecular formula C13H18N2O2 It is a derivative of cyclohexanamine, where the amine group is substituted with a 3-nitrobenzyl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-nitrobenzyl)cyclohexanamine can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or lithium aluminum hydride.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Nitroso or hydroxylamine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-nitrobenzyl)cyclohexanamine is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In biological research, this compound can be used to study the effects of nitrobenzyl and cyclohexyl groups on biological systems. It may also serve as a precursor for the synthesis of potential pharmaceutical agents .

Industry: In industrial applications, this compound can be used in the development of new materials, such as polymers and resins, where its unique chemical properties can impart desirable characteristics to the final product .

Mechanism of Action

The mechanism of action of N-(3-nitrobenzyl)cyclohexanamine is not well-documented. it is likely that the compound interacts with biological molecules through its nitro and amine groups. The nitro group can undergo reduction to form reactive intermediates, while the amine group can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Cyclohexylamine: A simpler analog without the nitrobenzyl group, used in the synthesis of various organic compounds and as a corrosion inhibitor.

N-Benzylcyclohexanamine: Similar to N-(3-nitrobenzyl)cyclohexanamine but lacks the nitro group, used in organic synthesis and as an intermediate in pharmaceutical production.

Uniqueness: this compound is unique due to the presence of both the cyclohexyl and nitrobenzyl groups.

Biological Activity

N-(3-nitrobenzyl)cyclohexanamine, particularly in its hydrobromide form, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclohexanamine core and a nitrobenzyl group. The molecular formula is C₁₁H₁₄BrN₃O₂, with a molecular weight of approximately 315.2 g/mol. The nitro group at the meta position relative to the amine is crucial for its biological activity, influencing its interaction with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in neurotransmitter metabolism, which may contribute to antidepressant effects. Studies suggest it may interact with serotonin receptors, enhancing mood regulation.

- Receptor Binding : Its structure allows for hydrogen bonding with target molecules, modulating receptor activity and potentially leading to various pharmacological effects.

Biological Activity Overview

The biological activities associated with this compound include:

- Antidepressant Effects : Preliminary studies indicate that it may exhibit antidepressant properties through serotonin receptor modulation.

- Antimicrobial Activity : The compound's nitro group is known for conferring antimicrobial properties, making it a candidate for addressing drug-resistant infections .

- Potential Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound could also possess antitumor properties .

Table 1: Comparison of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor interaction | |

| Antimicrobial | Nitro group activity | |

| Cytotoxicity | Inhibition of cancer cell growth |

Table 2: Structural Analogues and Their Activities

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| N-(2-nitrobenzyl)cyclohexanamine | C₁₁H₁₄N₂O₂ | Different receptor interactions |

| N-(4-nitrobenzyl)cyclohexanamine | C₁₁H₁₄N₂O₂ | Potentially enhanced solubility |

| N-(3-bromo-4-methoxybenzyl)cyclohexanamine | C₁₃H₁₅BrN₂O₂ | Increased reactivity |

Case Studies and Research Findings

-

Antidepressant Potential :

- A study investigated the binding affinity of this compound at serotonin receptors. Results indicated a significant interaction that could lead to mood enhancement in preclinical models.

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

Properties

IUPAC Name |

N-[(3-nitrophenyl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-15(17)13-8-4-5-11(9-13)10-14-12-6-2-1-3-7-12/h4-5,8-9,12,14H,1-3,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQVNKQVUGCPIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355125 |

Source

|

| Record name | N-(3-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59507-50-5 |

Source

|

| Record name | N-(3-nitrobenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.